Cas no 1315365-34-4 (1-Benzyl-2,3,6-trimethylpiperidin-4-amine)

1-Benzyl-2,3,6-trimethylpiperidin-4-amine structure
1315365-34-4 structure
商品名:1-Benzyl-2,3,6-trimethylpiperidin-4-amine
CAS番号:1315365-34-4
MF:C15H24N2
メガワット:232.364463806152
CID:5207666

1-Benzyl-2,3,6-trimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-benzyl-2,3,6-trimethylpiperidin-4-amine
    • 1-Benzyl-2,3,6-trimethylpiperidin-4-amine
    • インチ: 1S/C15H24N2/c1-11-9-15(16)12(2)13(3)17(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3
    • InChIKey: ZJJABKUGECYXQM-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2C=CC=CC=2)C(C)CC(C(C)C1C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • トポロジー分子極性表面積: 29.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-Benzyl-2,3,6-trimethylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-78858-10.0g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
10.0g
$4176.0 2023-02-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100241-1g
1-Benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4 95%
1g
¥4795.0 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355915-2.5g
1-Benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4 95%
2.5g
¥16987.00 2024-08-09
Enamine
EN300-78858-0.25g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
0.25g
$893.0 2023-02-12
Enamine
EN300-78858-2.5g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
2.5g
$1903.0 2023-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355915-500mg
1-Benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4 95%
500mg
¥6651.00 2024-08-09
Enamine
EN300-78858-5.0g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
5.0g
$2816.0 2023-02-12
Enamine
EN300-78858-0.05g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
0.05g
$816.0 2023-02-12
Enamine
EN300-78858-0.1g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
0.1g
$855.0 2023-02-12
Enamine
EN300-78858-0.5g
1-benzyl-2,3,6-trimethylpiperidin-4-amine
1315365-34-4
0.5g
$933.0 2023-02-12

1-Benzyl-2,3,6-trimethylpiperidin-4-amine 関連文献

1-Benzyl-2,3,6-trimethylpiperidin-4-amineに関する追加情報

1-Benzyl-2,3,6-trimethylpiperidin-4-amine (CAS No. 1315365-34-4): An Overview of Its Structure, Properties, and Applications

1-Benzyl-2,3,6-trimethylpiperidin-4-amine (CAS No. 1315365-34-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent research findings related to 1-Benzyl-2,3,6-trimethylpiperidin-4-amine.

Structural Characteristics

The molecular formula of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine is C16H25N. The compound features a piperidine ring with a benzyl group attached at the 1-position and three methyl groups at the 2-, 3-, and 6-positions. The amine group is located at the 4-position of the piperidine ring. This unique structural arrangement contributes to its distinct chemical properties and biological activities.

The piperidine ring is a six-membered nitrogen-containing heterocycle that is known for its flexibility and ability to adopt various conformations. The presence of multiple substituents on the piperidine ring can significantly influence the compound's conformational behavior and interactions with biological targets. The benzyl group adds aromatic character to the molecule, while the methyl groups contribute to its hydrophobicity and steric hindrance.

Physicochemical Properties

1-Benzyl-2,3,6-trimethylpiperidin-4-amine exhibits several notable physicochemical properties that make it an interesting compound for pharmaceutical research. It has a molecular weight of approximately 227.38 g/mol and is typically a white crystalline solid at room temperature. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

The melting point of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine is around 85°C to 87°C. Its logP value (octanol-water partition coefficient) indicates that it has moderate lipophilicity, which can facilitate its absorption and distribution in biological systems. The pKa value of the amine group suggests that it can exist in both protonated and deprotonated forms depending on the pH of the environment.

Biological Activities and Therapeutic Potential

Recent studies have explored the biological activities of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine, revealing its potential as a lead compound for drug development. One area of focus has been its interaction with neurotransmitter systems in the central nervous system (CNS). Research has shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.

A study published in the Journal of Medicinal Chemistry reported that 1-Benzyl-2,3,6-trimethylpiperidin-4-amine exhibits potent dopaminergic activity by acting as an agonist at dopamine D2 receptors. This property makes it a promising candidate for treating conditions such as Parkinson's disease and schizophrenia. Additionally, preliminary studies have indicated that it may have antidepressant-like effects by enhancing serotonin levels in the brain.

Beyond its CNS activities, 1-Benzyl-2,3,6-trimethylpiperidin-4-amine has also shown potential in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This could make it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine involves several steps that are well-documented in the literature. One common approach starts with the formation of a substituted piperidine ring through a multi-step process involving ring closure metathesis (RCM) or other cyclization reactions. The benzyl group can be introduced via a substitution reaction on an existing piperidine derivative.

To enhance its therapeutic potential or modify its properties for specific applications, researchers have synthesized various derivatives of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine. For example, introducing additional functional groups or altering the substituents on the piperidine ring can lead to compounds with improved pharmacokinetic profiles or enhanced selectivity for specific targets.

Clinical Trials and Future Prospects

To date, there have been limited clinical trials involving 1-Benzyl-2,3,6-trimethylpiperidin-4-amine. However, preclinical studies have provided promising results that warrant further investigation. Several pharmaceutical companies are currently exploring this compound as part of their drug discovery pipelines.

In vitro studies have demonstrated that 1-Benzyl-2,3,6-trimethylpiperidin-4-amine exhibits good safety profiles with minimal cytotoxicity at therapeutic concentrations. Animal models have also shown favorable pharmacokinetic properties and efficacy in treating various disease models.

The future prospects for this compound are promising. Ongoing research aims to optimize its structure for improved potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can enhance its bioavailability and target specific tissues or organs.

Conclusion

1-Benzyl-2,3,6-trimethylpipridin-4-amnine (CAS No. 1315365- strong>-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features contribute to its diverse biological activities and therapeutic applications. Recent studies have highlighted its dopaminergic activity and anti-inflammatory properties , making it a promising candidate for treating neurological disorders , inflammatory diseases , and other conditions . As research continues , it is likely that new derivatives with enhanced properties will be developed , further expanding its therapeutic utility . p > article > response >

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